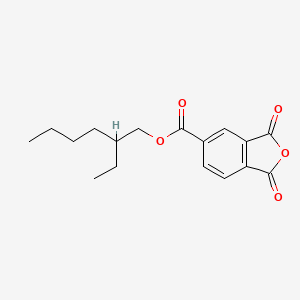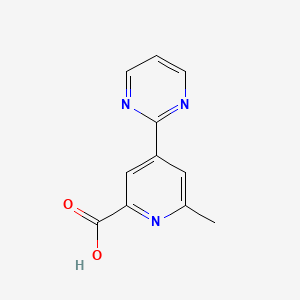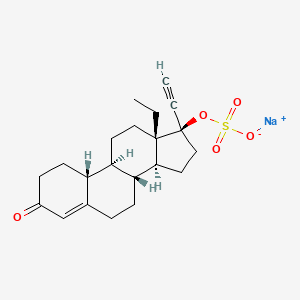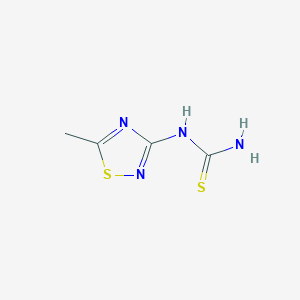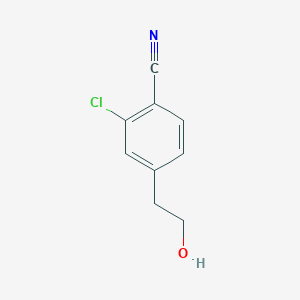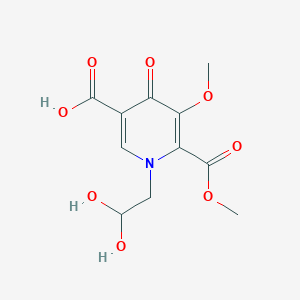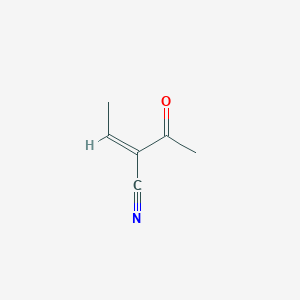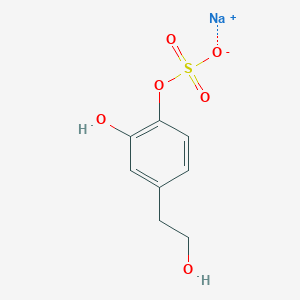
Hydroxy Tyrosol 4-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Tyrosol 4-Sulfate Sodium Salt is a research compound with the molecular formula C₈H₉NaO₆S and a molecular weight of 256.21. It is a metabolite of Hydroxy Tyrosol, a naturally occurring phenolic compound found in olives. This compound is known for its potent antioxidant properties and is widely used in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy Tyrosol 4-Sulfate Sodium Salt can be synthesized through the hydroxylation of tyrosol. A biomimetic approach involves using an EDTA-Fe²⁺ coordination complex to simulate tyrosine hydroxylase. Hydrogen peroxide (H₂O₂) and ascorbic acid are used as oxygen and hydrogen donors, respectively . This method provides an efficient route to produce high amounts of Hydroxy Tyrosol .
Industrial Production Methods
the compound can be produced in controlled laboratory settings using the synthetic routes mentioned above .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy Tyrosol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, Hydroxy Tyrosol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy Tyrosol.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Hydroxy Tyrosol 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry and for studying phenolic compounds.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing cardiovascular diseases, neurological disorders, and diabetes.
Industry: Utilized in the food and beverage industry for its antioxidant properties.
Mecanismo De Acción
Hydroxy Tyrosol 4-Sulfate Sodium Salt exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxy Tyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: A phenolic compound with similar antioxidant effects but less potent than Hydroxy Tyrosol.
Oleuropein: A phenolic compound found in olives, known for its health benefits.
Uniqueness
Hydroxy Tyrosol 4-Sulfate Sodium Salt is unique due to its sulfate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research applications where solubility is a critical factor .
Propiedades
Fórmula molecular |
C8H9NaO6S |
|---|---|
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
sodium;[2-hydroxy-4-(2-hydroxyethyl)phenyl] sulfate |
InChI |
InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
IITBSVUPUFDGFR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1CCO)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


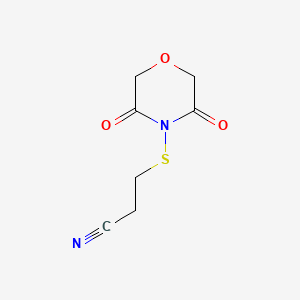
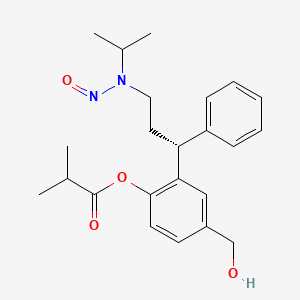

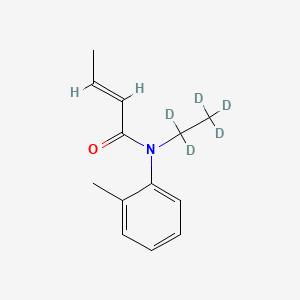
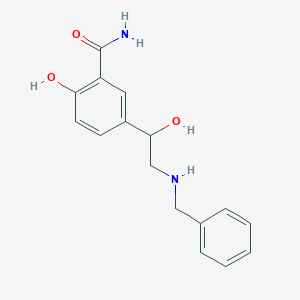
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
